VU0155069

Description

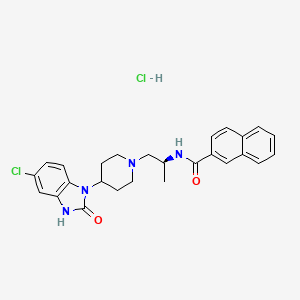

The exact mass of the compound N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQULTQQAHGYYDG-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VU0155069: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary inhibitory effects on PLD1 and its subsequent impact on downstream cellular processes. Additionally, this guide explores a secondary, PLD1-independent mechanism involving the inhibition of inflammasome activation. Quantitative data on its inhibitory potency are presented, and detailed protocols for key experimental assays are provided to facilitate further research. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Core Mechanism of Action: Selective PLD1 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the enzyme Phospholipase D1 (PLD1).[1][2] PLD1 is a member of the phospholipase superfamily and is involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell migration.[1][2] In mammalian cells, there are two main isoforms of PLD: PLD1 and PLD2.[1]

This compound exhibits significant selectivity for PLD1 over PLD2. In biochemical assays, this compound has an IC50 of 46 nM for PLD1, demonstrating a 20-fold selectivity over PLD2 (IC50 = 933 nM). This selectivity is even more pronounced in cellular assays, where it shows approximately 100-fold selectivity for PLD1 (IC50 = 110 nM) over PLD2 (IC50 = 1800 nM). This selective inhibition of PLD1 disrupts the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline, thereby attenuating downstream signaling pathways that are dependent on PLD1-generated PA.

Quantitative Data on PLD Inhibition

The inhibitory potency of this compound against PLD1 and PLD2 has been determined in both biochemical and cellular assays.

| Assay Type | Target | IC50 (nM) | Selectivity (fold) | Reference |

| Biochemical | PLD1 | 46 | ~20 | |

| PLD2 | 933 | |||

| Cellular | PLD1 | 110 | ~100 | |

| PLD2 | 1800 |

Secondary Mechanism: Inhibition of Inflammasome Activation

Recent studies have revealed a novel mechanism of action for this compound that is independent of its PLD1 inhibitory activity. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by regulating the production of pro-inflammatory cytokines IL-1β and IL-18.

This compound significantly blocks IL-1β production, caspase-1 activation, and pyroptosis induced by various inflammasome-activating signals in bone marrow-derived macrophages (BMDMs). Importantly, this inhibitory effect is not a result of interfering with upstream signaling events such as the activation of MAPK, Akt, or NF-κB, nor does it affect NLRP3 expression. Furthermore, this compound does not impact mitochondrial ROS generation or ASC oligomerization, key steps in inflammasome assembly. The evidence suggests that this compound indirectly inhibits caspase-1 activity downstream of ASC oligomerization.

This PLD1-independent anti-inflammatory activity suggests that this compound could be a valuable tool for studying inflammasome biology and may have therapeutic potential in inflammatory diseases.

Effects on Cancer Cell Invasion

Consistent with the role of PLD1 in cell migration and cytoskeletal dynamics, this compound has been shown to strongly inhibit the invasive migration of several cancer cell lines in transwell assays. Studies have demonstrated its efficacy in reducing the migration of breast cancer cell lines such as MDA-MB-231, 4T1, and PMT cells. The inhibitory effect on cancer cell invasion is dose-dependent, with lower concentrations selectively inhibiting PLD1 and higher concentrations inhibiting both PLD1 and PLD2.

Signaling Pathways and Experimental Workflows

PLD1 Signaling Pathway and Inhibition by this compound

Caption: PLD1 signaling pathway and its inhibition by this compound.

NLRP3 Inflammasome Activation Pathway and Putative Inhibition Point of this compound

Caption: NLRP3 inflammasome activation pathway and the putative point of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for characterizing the activity of this compound.

Experimental Protocols

In Vitro PLD1 Inhibition Assay

This protocol is adapted from general methodologies for assessing PLD activity.

Materials:

-

Purified recombinant human PLD1

-

L-α-phosphatidylcholine, [N-methyl-3H] (in ethanol)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2)

-

RhoA protein

-

GTPγS

-

1-butanol

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 3 mM EGTA, 3 mM MgCl2, 80 mM KCl, 10 mM NaCl)

-

Scintillation fluid

-

Thin Layer Chromatography (TLC) plates

-

TLC developing solvent (e.g., ethyl acetate/iso-octane/acetic acid/water, 110:50:20:100, v/v/v/v, upper phase)

Procedure:

-

Prepare a substrate mixture containing [3H]phosphatidylcholine and PIP2 in the assay buffer.

-

Pre-activate RhoA by incubating with GTPγS.

-

In a reaction tube, combine the assay buffer, activated RhoA, and purified PLD1 enzyme.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate mixture and 1-butanol.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

-

Separate the organic and aqueous phases by centrifugation.

-

Spot the organic phase onto a TLC plate and develop the chromatogram using the appropriate solvent system.

-

Identify the [3H]phosphatidylbutanol spot, scrape the corresponding silica, and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of PLD1 activity at each concentration of this compound and determine the IC50 value.

Cellular Inflammasome Activation Assay

This protocol is based on standard procedures for studying NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound

-

ELISA kit for mouse IL-1β

-

Antibodies for Western blot analysis of caspase-1 (p20 subunit) and a loading control (e.g., β-actin)

-

RIPA buffer

-

BCA protein assay kit

Procedure:

-

Culture BMDMs in complete DMEM for 7 days to allow for differentiation.

-

Seed BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Prime the cells by treating with 1 µg/mL LPS for 4 hours.

-

Following priming, treat the cells with varying concentrations of this compound or vehicle control for 1 hour.

-

Activate the inflammasome by adding 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.

-

Collect the cell culture supernatants for IL-1β ELISA.

-

Lyse the remaining cells with RIPA buffer for Western blot analysis.

-

For ELISA, follow the manufacturer's instructions to quantify the concentration of IL-1β in the supernatants.

-

For Western blotting, determine the protein concentration of the cell lysates, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the cleaved p20 subunit of caspase-1 and a loading control.

-

Visualize the protein bands and quantify the band intensities to determine the effect of this compound on caspase-1 activation.

Cancer Cell Invasion Assay (Transwell Assay)

This protocol describes a general method for assessing cancer cell invasion using a Boyden chamber-like assay.

Materials:

-

MDA-MB-231 breast cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Matrigel Basement Membrane Matrix

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Chemoattractant (e.g., medium with a higher concentration of FBS)

-

This compound

-

Methanol for fixation

-

Crystal violet stain

-

Cotton swabs

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium to the desired concentration.

-

Coat the apical side of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 2 hours to allow for gelation.

-

Culture MDA-MB-231 cells to ~80% confluency and then serum-starve them for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing varying concentrations of this compound or vehicle control.

-

Add the cell suspension to the apical chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant to the basolateral chamber of the 24-well plate.

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invaded cells from the apical side of the membrane using a cotton swab.

-

Fix the invaded cells on the basolateral side of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells in multiple fields of view under a microscope.

-

Quantify the results and determine the effect of this compound on cell invasion.

Conclusion

This compound is a valuable pharmacological tool for investigating the cellular functions of PLD1. Its high selectivity for PLD1 over PLD2 allows for the specific interrogation of PLD1-mediated signaling pathways. The discovery of its PLD1-independent inhibitory effect on the NLRP3 inflammasome adds another layer to its pharmacological profile and opens up new avenues for research into inflammatory and immune responses. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully elucidate the molecular details of its interaction with both PLD1 and the components of the inflammasome pathway.

References

The Selective Phospholipase D1 Inhibitor VU0155069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), a critical enzyme in cellular signaling pathways. This document provides a comprehensive technical overview of this compound, focusing on its primary molecular target, an in-depth analysis of its inhibitory activity, and detailed methodologies for key experimental procedures. This guide is intended to serve as a valuable resource for researchers investigating PLD1 signaling and for professionals involved in the development of novel therapeutics targeting this enzyme.

Primary Molecular Target: Phospholipase D1 (PLD1)

The primary molecular target of this compound is Phospholipase D1 (PLD1) .[1] PLD1 is a member of the phospholipase D superfamily of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline. There are two major isoforms of PLD in mammalian cells, PLD1 and PLD2, which are involved in a variety of cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell migration.[1]

Inhibitory Activity and Selectivity

This compound exhibits high potency and selectivity for PLD1 over its closely related isoform, PLD2. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Selectivity (Fold, In Vitro) | Selectivity (Fold, Cellular) |

| PLD1 | 46[1] | 110[1] | ~20[1] | ~16 |

| PLD2 | 933 | 1800 |

Table 1: Inhibitory activity and selectivity of this compound against PLD1 and PLD2.

Key Signaling Pathways

PLD1 is a key signaling node involved in multiple cellular pathways, two of which are particularly relevant to the application of this compound in research: cancer cell migration and inflammasome activation.

PLD1 Signaling in Cancer Cell Migration

PLD1-generated phosphatidic acid (PA) plays a crucial role in promoting cancer cell invasion and migration. PA can act as a signaling molecule and a modulator of membrane dynamics, influencing the cytoskeletal rearrangements necessary for cell motility.

NLRP3 Inflammasome Activation Pathway

Recent studies have investigated the role of PLD1 in the activation of the NLRP3 inflammasome, a multi-protein complex that triggers inflammatory responses. While this compound has been shown to inhibit inflammasome activation, some evidence suggests this may occur through a PLD1-independent mechanism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PLD1 Enzymatic Assay (Radiolabeled)

This assay measures the enzymatic activity of purified PLD1 by quantifying the release of radiolabeled choline from phosphatidylcholine.

Materials:

-

Purified recombinant human PLD1

-

[3H-methyl]-Phosphatidylcholine

-

Phosphatidylinositol 4,5-bisphosphate (PIP2)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM EGTA, 3 mM MgCl2)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare a substrate mixture of [3H-methyl]-Phosphatidylcholine and PIP2 in the assay buffer.

-

Serially dilute this compound in DMSO and then into the assay buffer to achieve the desired final concentrations.

-

In a microplate, add the diluted this compound or vehicle (DMSO) control.

-

Add the purified PLD1 enzyme to each well.

-

Initiate the reaction by adding the substrate mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., chloroform/methanol/HCl).

-

Separate the aqueous phase (containing [3H-methyl]-choline) from the organic phase.

-

Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based PLD Activity Assay (1-Butanol Transphosphatidylation)

This assay measures PLD activity in intact cells by taking advantage of the enzyme's ability to use primary alcohols, such as 1-butanol, as a substrate in a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut), a stable metabolite.

Materials:

-

Cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium

-

[3H]-oleic acid or other suitable radiolabeled fatty acid

-

1-butanol

-

This compound stock solution (in DMSO)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Label the cells by incubating with [3H]-oleic acid in the culture medium for 18-24 hours.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Add 1-butanol to the medium to a final concentration of 0.3-0.5%.

-

Stimulate the cells with an appropriate agonist (e.g., PMA) to activate PLD, if necessary.

-

Incubate for a defined period (e.g., 30 minutes).

-

Terminate the reaction and extract the lipids from the cells.

-

Spot the lipid extracts onto a TLC plate and separate the lipids using an appropriate solvent system.

-

Visualize and quantify the radiolabeled PtdBut spot using a phosphorimager or by scraping the spot and using a scintillation counter.

-

Calculate the percent inhibition of PtdBut formation and determine the cellular IC50 value.

Transwell Migration Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% fetal bovine serum)

-

This compound stock solution (in DMSO)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Procedure:

-

Starve the cells in serum-free medium for 24 hours.

-

Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Quantify the effect of this compound on cell migration.

Measurement of Caspase-1 Activation and IL-1β Release

These assays are used to assess the effect of this compound on inflammasome activation in immune cells, such as bone marrow-derived macrophages (BMDMs).

Cell Culture and Stimulation:

-

Culture BMDMs in appropriate medium.

-

Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Pre-treat the cells with this compound or vehicle for 30 minutes.

-

Stimulate the cells with an NLRP3 inflammasome activator (e.g., ATP or nigericin) for 30-60 minutes.

-

Collect the cell culture supernatants and lyse the cells for further analysis.

Western Blot for Caspase-1 Cleavage:

-

Precipitate proteins from the cell culture supernatants.

-

Run the precipitated supernatant proteins and cell lysates on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for the cleaved (p20) subunit of caspase-1 and pro-caspase-1.

-

Use a secondary antibody conjugated to HRP and detect the protein bands using a chemiluminescence substrate.

ELISA for IL-1β Release:

-

Use a commercially available ELISA kit for mouse or human IL-1β.

-

Coat a 96-well plate with a capture antibody against IL-1β.

-

Add the collected cell culture supernatants and standards to the wells.

-

Incubate and wash the plate.

-

Add a detection antibody conjugated to biotin.

-

Incubate and wash.

-

Add streptavidin-HRP.

-

Incubate and wash.

-

Add a TMB substrate and stop the reaction.

-

Read the absorbance at 450 nm and calculate the concentration of IL-1β in the samples based on the standard curve.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PLD1-mediated signaling pathways. Its high potency and selectivity for PLD1 make it a superior choice for dissecting the specific roles of this enzyme isoform in various cellular processes. The detailed experimental protocols provided in this guide offer a foundation for researchers to reliably assess the effects of this compound and further explore the therapeutic potential of PLD1 inhibition.

References

The Isoform-Selective PLD Inhibitor VU0155069: A Technical Guide to its PLD1 vs. PLD2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase D (PLD) enzymes, particularly the PLD1 and PLD2 isoforms, are critical regulators of various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Their dysregulation has been implicated in numerous diseases, most notably cancer, where they play a significant role in tumor progression, invasion, and metastasis. The development of isoform-selective PLD inhibitors is therefore of great interest for both basic research and therapeutic applications. VU0155069 has emerged as a potent and selective inhibitor of PLD1. This technical guide provides an in-depth overview of the selectivity of this compound for PLD1 versus PLD2, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound for PLD1 over PLD2 has been quantified in both biochemical and cellular assays. The following tables summarize the key inhibitory concentration (IC50) values.

Table 1: In Vitro Biochemical Assay Data

| Isoform | IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) |

| PLD1 | 46[1][2] | ~20-fold[1] |

| PLD2 | 933[1] |

Table 2: Cell-Based Assay Data

| Isoform | Cell Line(s) | IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) |

| PLD1 | MDA-231, 4T1, PMT | 110[1] | ~16-fold |

| PLD2 | MDA-231, 4T1, PMT | 1800 |

Experimental Protocols

In Vitro PLD Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 values of this compound against purified PLD1 and PLD2 enzymes.

Materials:

-

Purified recombinant human PLD1 and PLD2 enzymes

-

Phosphatidylcholine (PC) substrate

-

[³H]-labeled butanol

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a microplate, combine the purified PLD enzyme (PLD1 or PLD2), assay buffer, and the various concentrations of this compound or vehicle (DMSO).

-

Initiate the reaction by adding the phosphatidylcholine substrate and [³H]-labeled butanol.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol, 2:1).

-

Extract the lipids and separate the [³H]-phosphatidylbutanol product from the unreacted substrate using thin-layer chromatography (TLC).

-

Scrape the spots corresponding to [³H]-phosphatidylbutanol from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of PLD inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PLD Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on PLD activity in intact cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, 4T1, PMT)

-

Cell culture medium and supplements

-

[³H]-myristic acid or [³H]-palmitic acid

-

This compound stock solution (in DMSO)

-

1-butanol

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

TLC plates

-

Scintillation counter

Procedure:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Label the cellular phospholipids by incubating the cells with [³H]-myristic acid or [³H]-palmitic acid in the culture medium for 18-24 hours.

-

Wash the cells with PBS to remove unincorporated radiolabel.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate PLD activity by adding a PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA) and 1-butanol to the medium. The butanol serves as a substrate for the transphosphatidylation reaction, which is specific to PLD activity.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and transfer the cell suspension to a tube.

-

Perform a lipid extraction using a chloroform:methanol:water partition system.

-

Separate the resulting [³H]-phosphatidylbutanol from other lipids by TLC.

-

Quantify the radioactivity of the [³H]-phosphatidylbutanol spot using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 values as described in the in vitro assay protocol.

Signaling Pathways and Experimental Workflows

PLD1-Mediated Cancer Cell Invasion

This compound, through its selective inhibition of PLD1, has been shown to impede cancer cell invasion. This is, in part, mediated by the downregulation of matrix metalloproteinases (MMPs), such as MMP-13, through the NF-κB signaling pathway.

Experimental Workflow for Transwell Invasion Assay

To assess the effect of this compound on cancer cell invasion, a transwell assay is commonly employed.

PLD1-Independent Effect of this compound on the Inflammasome

Interestingly, this compound has been shown to inhibit inflammasome activation, a key component of the inflammatory response. This effect appears to be independent of its inhibitory action on PLD1.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of PLD1 in various cellular processes. Its significant selectivity for PLD1 over PLD2, as demonstrated by both in vitro and cell-based assays, allows for the targeted investigation of PLD1-mediated signaling pathways. The provided experimental protocols and pathway diagrams serve as a comprehensive resource for researchers and drug development professionals working to understand and target PLD1 in disease.

References

Biological functions of PLD1 inhibition by VU0155069

An In-depth Technical Guide to the Biological Functions of PLD1 Inhibition by VU0155069

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). Its activity is implicated in a vast array of physiological and pathological processes, including vesicle trafficking, cytoskeletal organization, cell proliferation, and inflammation. This compound has emerged as a potent and selective small-molecule inhibitor of PLD1, providing a powerful tool to dissect the functions of this enzyme and presenting a promising therapeutic lead. This technical guide details the biological functions of PLD1 as elucidated through its inhibition by this compound, focusing on its mechanism of action, impact on key signaling pathways, and roles in cancer, immunology, and neurobiology. This document provides structured quantitative data, detailed experimental methodologies, and visual diagrams of cellular pathways to serve as a comprehensive resource for the scientific community.

Mechanism of Action and Specificity

This compound is a potent, isoform-selective inhibitor of PLD1.[1][2] It demonstrates significantly higher affinity for PLD1 over its isoform, PLD2, both in cell-free and cell-based assays. This selectivity allows for the precise investigation of PLD1-specific functions, minimizing confounding effects from PLD2 inhibition, especially at lower concentrations (e.g., 0.2 µM).[1] At higher concentrations (e.g., 20 µM), this compound can inhibit both PLD1 and PLD2.[1] The core function of PLD1 is the generation of PA, a critical lipid messenger that recruits and activates a host of downstream effector proteins. By blocking the catalytic activity of PLD1, this compound effectively attenuates the production of PA, thereby disrupting these downstream signaling events.

Diagram: Core Mechanism of PLD1 Inhibition

Caption: Inhibition of PLD1 by this compound blocks the conversion of PC to PA.

Quantitative Data Presentation

The inhibitory potency and selectivity of this compound against PLD isoforms are summarized below.

Table 1: Inhibitory Potency (IC₅₀) of this compound

| Target | Assay Type | IC₅₀ Value | Selectivity (over PLD2) | Reference |

| PLD1 | In Vitro (recombinant) | 46 nM | ~20-fold | [1] |

| PLD2 | In Vitro (recombinant) | 933 nM | - | |

| PLD1 | Cellular | 110 nM | ~100-fold | |

| PLD2 | Cellular | 1800 nM | - |

Biological Functions and Signaling Pathways

Role in Cancer

PLD1 is frequently upregulated in various cancers and plays a crucial role in tumor progression. Inhibition of PLD1 with this compound has been shown to impede several cancer-related processes.

-

Inhibition of Cell Migration and Invasion: this compound markedly reduces the invasive migration of multiple cancer cell lines, including breast (MDA-MB-231, 4T1) and glioblastoma (U87-MG) cells. This effect is central to its anti-metastatic potential.

-

Suppression of Proliferation: By targeting PLD1, this compound can suppress the proliferation of various cancer cells.

-

Modulation of Oncogenic Signaling Pathways:

-

mTOR Pathway: PLD1-generated PA is a known activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. Inhibition of PLD1 with this compound disrupts this activation, leading to decreased cell proliferation in cancers like hepatocellular carcinoma.

-

Wnt/β-Catenin Pathway: In colorectal cancer, PLD1 is part of a positive feedback loop with the Wnt/β-catenin pathway. PLD1 activity promotes the formation of the β-catenin/TCF-4 complex, driving the expression of Wnt target genes. PLD1 inhibition has been shown to down-regulate β-catenin signaling, thereby retarding intestinal tumorigenesis.

-

Diagram: PLD1 in Cancer Signaling Pathways

Caption: this compound inhibits PLD1, disrupting both mTOR and Wnt signaling.

Role in Immunology and Inflammation

PLD1 is a key regulator of various immune cell functions. Interestingly, this compound exhibits effects on inflammatory pathways that appear to be independent of its PLD1 inhibitory activity.

-

Inflammasome Activation: this compound strongly inhibits the activation of the NLRP3 inflammasome, blocking caspase-1 activation, pyroptosis, and the production of the pro-inflammatory cytokine IL-1β in bone marrow-derived macrophages (BMDMs). This effect contributes to its anti-septic activity and enhances survival rates in sepsis models.

-

PLD1-Independent Mechanism: The inhibition of inflammasome activation by this compound occurs without affecting upstream signaling events like LPS-induced MAPK, Akt, or NF-κB activation, nor does it prevent ASC oligomerization. This suggests that this compound may have an off-target effect or interact with a downstream component of the inflammasome complex in a manner that is independent of PLD1's catalytic activity.

Diagram: this compound Effect on Inflammasome Pathway

Caption: this compound inhibits Caspase-1 activation independently of PLD1.

Role in Vesicle Trafficking and Secretion

PLD1's primary role in generating PA is crucial for modulating membrane curvature and recruiting proteins, making it essential for vesicle trafficking.

-

Exocytosis and Neurotransmitter Release: PLD1 is required for the stimulated exocytosis of secretory vesicles. It localizes to vesicles and the plasma membrane, where it produces PA at sites of vesicle docking and fusion. This PA generation is thought to facilitate the membrane fusion process. Inhibition of PLD1 with this compound significantly reduces the frequency of secretory vesicle fusion events.

-

Golgi Trafficking: PLD1 activity is also important for the budding of nascent secretory vesicles from the trans-Golgi Network (TGN).

Role in Neurobiology

Dysregulation of PLD1 has been linked to neurodegenerative diseases, particularly Alzheimer's disease (AD).

-

Alzheimer's Disease: PLD1 expression and activity are elevated in the brains of AD patients. In a 3xTg-AD mouse model, chronic treatment with this compound was shown to be neuroprotective. The treatment attenuated cognitive deficits, improved synaptic plasticity (LTP and LTD), and reduced PLD1 expression in the hippocampus.

Key Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of this compound. Researchers should optimize conditions for their specific cell types and experimental set-ups.

In Vitro PLD Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PLD1 in a cell-free system. A common method is a colorimetric or fluorometric assay that detects choline released from the phosphatidylcholine substrate.

-

Reagent Preparation: Prepare assay buffer, PLD substrate (e.g., phosphatidylcholine), enzyme mix (containing choline oxidase and a probe), and a choline standard curve. Reconstitute purified PLD1 enzyme and the PLD Positive Control.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Plate Setup: To a 96-well plate, add samples, positive controls, and standard curve wells. Add the this compound dilutions to the appropriate wells.

-

Enzyme Addition: Add purified PLD1 enzyme to all wells except the standard curve blanks.

-

Reaction Initiation: Prepare a reaction mix containing the PLD substrate and the enzyme mix (probe, choline oxidase). Add this mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

Measurement: Read the absorbance (e.g., OD 570 nm) or fluorescence (e.g., Ex/Em = 530/585 nm) using a plate reader.

-

Data Analysis: Calculate the PLD activity based on the standard curve. Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

Transwell Cell Migration/Invasion Assay

This assay quantifies the effect of this compound on the migratory or invasive capacity of cancer cells.

-

Cell Preparation: Culture cells to 70-90% confluency. The day before the assay, starve the cells in a serum-free medium.

-

Chamber Preparation: Use Transwell inserts (e.g., 8 µm pore size). For invasion assays, coat the top of the insert membrane with a thin layer of Matrigel/ECM gel and allow it to solidify.

-

Assay Setup: Place the inserts into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Harvest the starved cells and resuspend them in a serum-free medium containing various concentrations of this compound or a vehicle control. Seed the cell suspension (e.g., 1 x 10⁵ cells) into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.

-

Staining and Quantification:

-

Remove the inserts. Using a cotton swab, gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix the cells that have migrated to the underside of the membrane with 70% ethanol or 4% paraformaldehyde.

-

Stain the migrated cells with a stain such as Crystal Violet or DAPI.

-

Image multiple fields of view for each membrane using a microscope and count the number of migrated cells.

-

-

Data Analysis: Express the number of migrated cells in the this compound-treated groups as a percentage of the vehicle control.

Western Blot for mTOR Pathway Activation

This protocol assesses how PLD1 inhibition by this compound affects the phosphorylation status of key mTOR pathway proteins.

-

Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat the cells with this compound for the desired time. Place dishes on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a low-percentage (e.g., 6% or 3-8% gradient) Tris-Acetate or SDS-PAGE gel, which is necessary for resolving large proteins like mTOR (~289 kDa).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound is an invaluable chemical probe for elucidating the diverse biological functions of PLD1. Its high selectivity enables researchers to dissect PLD1-specific roles in complex cellular processes. The inhibition of PLD1 by this compound has demonstrated significant effects on cancer progression by disrupting key oncogenic pathways like mTOR and Wnt/β-catenin. Furthermore, it has revealed roles for PLD1 in neuroprotection and vesicle secretion, while also uncovering unexpected, potentially PLD1-independent, inhibitory effects on the inflammasome complex. This guide provides a foundational resource for professionals aiming to study or target PLD1, offering the quantitative data, pathway diagrams, and experimental frameworks necessary to advance research in this critical area of cell signaling and drug development.

References

The Discovery and Synthesis of VU0155069: A Selective PLD1 Inhibitor with Anti-Cancer and Anti-Inflammatory Potential

For Immediate Release

Nashville, TN – Researchers have identified and synthesized a potent and selective small molecule inhibitor of phospholipase D1 (PLD1), designated VU0155069. This compound has demonstrated significant potential in preclinical studies for its ability to block cancer cell invasion and to modulate inflammatory responses. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound for researchers, scientists, and drug development professionals.

Introduction

Phospholipase D (PLD) enzymes, particularly the PLD1 isoform, are implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD1 activity has been linked to the progression of various cancers and inflammatory diseases. The development of selective PLD1 inhibitors is therefore a critical area of research for potential therapeutic interventions. This compound, chemically known as (S)-N-(1-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide, has emerged as a lead compound in this effort, exhibiting high selectivity for PLD1 over its closely related isoform, PLD2.

Discovery and Biological Activity

This compound was identified through a focused medicinal chemistry effort to develop isoform-selective PLD inhibitors. The compound demonstrates potent inhibition of PLD1 with significant selectivity over PLD2 in both biochemical and cellular assays.

In Vitro and Cellular Activity

The inhibitory activity of this compound against PLD1 and PLD2 is summarized in the table below.

| Assay Type | Target | IC50 (nM) | Selectivity (fold) | Reference |

| Biochemical Assay | PLD1 | 46 | ~20 | [1] |

| PLD2 | 933 | [1] | ||

| Cellular Assay | PLD1 | 110 | ~100 | [1] |

| PLD2 | 1800 | [1] |

Anti-Cancer Activity: Inhibition of Tumor Cell Invasion

This compound has been shown to markedly reduce the migration and invasion of several cancer cell lines.[1] Studies using human breast cancer (MDA-MB-231), mouse metastatic breast cancer (4T1), and PMT cells have demonstrated the compound's ability to inhibit cell invasion at concentrations that selectively target PLD1. At a concentration of 0.2 µM, this compound selectively inhibits PLD1, while a higher concentration of 20 µM inhibits both PLD1 and PLD2.

Anti-Inflammatory Activity: Inhibition of Inflammasome Activation

Recent studies have revealed a novel mechanism of action for this compound, demonstrating its ability to inhibit the activation of the NLRP3 inflammasome independent of its activity on PLD1. This finding suggests a broader therapeutic potential for this compound in treating inflammatory disorders.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A detailed experimental protocol is provided below, based on established synthetic chemistry principles.

Experimental Protocol: Synthesis of (S)-N-(1-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide

Step 1: Synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-chloroacetamide

To a solution of 2-aminobenzimidazole in a suitable solvent, 2-chloroacetyl chloride is added in the presence of a base. The reaction mixture is stirred at room temperature until the completion of the reaction. The resulting product, N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide, is then isolated and purified using standard techniques.

Step 2: Synthesis of the final compound

The intermediate from Step 1 is reacted with the appropriate substituted piperazine derivative to yield the final compound, (S)-N-(1-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide (this compound). The reaction is typically carried out in a suitable solvent and may require heating. The final product is purified by chromatography.

Signaling Pathways and Experimental Workflows

PLD1 Signaling Pathway

This compound exerts its effects on cancer cell invasion by inhibiting the PLD1 signaling pathway. PLD1 hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA), a key second messenger involved in cell migration and invasion.

References

Unraveling the Off-Target Effects of VU0155069 on the Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target effects of VU0155069, a selective phospholipase D1 (PLD1) inhibitor, on the inflammasome complex. While developed as a tool to probe PLD1 function, subsequent research has revealed significant, PLD1-independent inhibitory effects on the inflammasome, a key component of the innate immune system. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental methodologies used in these discoveries, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Findings: this compound as an Inflammasome Inhibitor

This compound has been demonstrated to potently inhibit the activation of the NLRP3, AIM2, and NLRC4 inflammasomes in bone marrow-derived macrophages (BMDMs).[1][2] This inhibition occurs independently of its designated target, PLD1.[1][2] The primary mechanism of this off-target effect appears to be the indirect inhibition of caspase-1 activity, a central effector molecule in the inflammasome pathway.[1] Notably, this compound does not affect upstream signaling events such as the LPS-induced priming of the inflammasome, including the activation of MAPK, Akt, and NF-κB, or the expression of NLRP3. Furthermore, it does not interfere with mitochondrial ROS generation, intracellular calcium increase, or the oligomerization of the adaptor protein ASC, which are critical steps in NLRP3 activation.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the inhibitory effects of this compound on inflammasome activation. The data is extracted from studies on bone marrow-derived macrophages (BMDMs).

Table 1: Effect of this compound on IL-1β Production

| Inflammasome Activator(s) | This compound Concentration (µM) | IL-1β Production (pg/mL, Mean ± SEM) | Percent Inhibition |

| LPS (1 µg/mL) + MSU (300 µg/mL) | 0 (Vehicle) | ~1500 | 0% |

| 0.1 | ~1400 | ~7% | |

| 0.5 | ~1100 | ~27% | |

| 2 | ~600 | 60% | |

| 10 | ~200 | 87% | |

| LPS (1 µg/mL) + Nigericin (10 µM) | 0 (Vehicle) | ~2500 | 0% |

| 10 | ~500 | 80% | |

| LPS (1 µg/mL) + dsDNA (1 µg/mL) | 0 (Vehicle) | ~1800 | 0% |

| 10 | ~400 | 78% | |

| LPS (1 µg/mL) + Flagellin (1 µg/mL) | 0 (Vehicle) | ~1200 | 0% |

| 10 | ~300 | 75% |

Data are approximated from graphical representations in Lee et al., 2019 and are intended for comparative purposes.

Table 2: Effect of this compound on Caspase-1 Activation and Pyroptosis

| Assay | Inflammasome Activator(s) | Treatment | Outcome |

| Caspase-1 Activity | LPS (1 µg/mL) + Nigericin (10 µM) | Vehicle | High Caspase-1 Activity |

| This compound (10 µM) | Significantly Reduced Caspase-1 Activity | ||

| Pyroptosis (LDH Release) | LPS (1 µg/mL) + Nigericin (10 µM) | Vehicle | High LDH Release |

| This compound (10 µM) | Significantly Reduced LDH Release | ||

| LPS (1 µg/mL) + MSU (300 µg/mL) | Vehicle | High LDH Release | |

| This compound (10 µM) | Significantly Reduced LDH Release | ||

| LPS (1 µg/mL) + dsDNA (1 µg/mL) | Vehicle | High LDH Release | |

| This compound (10 µM) | Significantly Reduced LDH Release |

Based on qualitative and quantitative data presented in Lee et al., 2019.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Preparation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

-

Source: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice.

-

Differentiation: Cells are cultured for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).

-

Harvesting: Adherent macrophages are washed with PBS and detached using a cell scraper.

-

Seeding: BMDMs are seeded in appropriate culture plates (e.g., 24-well plates for cytokine measurements) at a density of 1 x 10^6 cells/mL.

2. Inflammasome Activation and Inhibition Assay

-

Priming (Signal 1): BMDMs are primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound (0.1, 0.5, 2, 10 µM) or vehicle (DMSO) for 30 minutes prior to the addition of the second signal.

-

Activation (Signal 2): Inflammasome activation is induced by adding one of the following stimuli for the specified duration:

-

NLRP3: Monosodium urate (MSU) crystals (300 µg/mL) for 16 hours, or Nigericin (10 µM) for 30 minutes.

-

AIM2: Poly(dA:dT) (dsDNA) (1 µg/mL) transfected with a suitable agent for 16 hours.

-

NLRC4: Flagellin (1 µg/mL) transfected with a suitable agent for 16 hours.

-

-

Sample Collection: After incubation, the cell culture supernatants are collected for cytokine and LDH assays, and the cell lysates are prepared for immunoblot analysis.

3. Measurement of Cytokine Production (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (IL-1β and TNF-α) in the cell culture supernatants.

-

Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates, followed by detection antibodies and a substrate solution to generate a colorimetric signal.

-

Analysis: The absorbance is measured at a specific wavelength, and the cytokine concentration is determined by comparison to a standard curve.

4. Assessment of Caspase-1 Activation (Immunoblotting)

-

Principle: Immunoblotting (Western blotting) is used to detect the cleaved (active) form of caspase-1 (p20 subunit) in the cell culture supernatants.

-

Procedure:

-

Proteins in the supernatant are concentrated.

-

Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the caspase-1 p20 subunit.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

-

5. Measurement of Pyroptosis (LDH Assay)

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture supernatant upon plasma membrane damage, a hallmark of pyroptotic cell death.

-

Procedure: A commercially available LDH cytotoxicity assay kit is used according to the manufacturer's instructions. The assay measures the conversion of a substrate to a colored product by the released LDH.

-

Analysis: The absorbance is measured, and the amount of LDH release is calculated as a percentage of the total LDH in the cells (determined by lysing control cells).

6. ASC Oligomerization Assay

-

Principle: Upon inflammasome activation, the adaptor protein ASC forms large oligomeric specks. This assay visualizes these specks.

-

Procedure:

-

BMDMs are primed and stimulated as described above.

-

Cells are fixed, permeabilized, and stained with an anti-ASC antibody.

-

Fluorescently labeled secondary antibodies are used for visualization.

-

Images are acquired using fluorescence microscopy.

-

-

Analysis: The formation of ASC specks (large, distinct puncta) is qualitatively or quantitatively assessed.

Visualizations

Signaling Pathway: Canonical NLRP3 Inflammasome Activation

Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

Experimental Workflow: Assessing this compound's Effect on Inflammasome Activation

Caption: Workflow for evaluating the inhibitory effect of this compound on inflammasome activation in BMDMs.

References

The Role of VU0155069 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0155069 is a potent and selective small-molecule inhibitor of Phospholipase D1 (PLD1), a critical enzyme in cellular signaling. This technical guide provides an in-depth overview of the role of this compound in modulating key cell signaling pathways, primarily focusing on its implications in cancer biology and inflammatory responses. Through the inhibition of PLD1, this compound has been shown to impact cancer cell migration and invasion, as well as regulate the activation of the inflammasome complex. This document summarizes the quantitative data associated with this compound's activity, details experimental protocols for assessing its effects, and provides visual representations of the signaling pathways it modulates.

Introduction to this compound

This compound is a well-characterized selective inhibitor of Phospholipase D1 (PLD1), an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a crucial second messenger.[1] PLD-mediated signaling is implicated in a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[2] Dysregulation of PLD1 activity has been linked to the pathology of various diseases, most notably cancer and inflammatory disorders. This compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of PLD1.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been determined through various in vitro and cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Target | Value | Assay Conditions | Reference |

| IC50 | PLD1 | 46 nM | In vitro enzyme assay | [2][3] |

| IC50 | PLD2 | 933 nM | In vitro enzyme assay | [2] |

| Selectivity | PLD1 vs. PLD2 | ~20-fold | In vitro enzyme assay | |

| IC50 | PLD1 | 110 nM | Cellular assay | |

| IC50 | PLD2 | 1800 nM | Cellular assay | |

| Selectivity | PLD1 vs. PLD2 | ~100-fold | Cellular assay |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the production of phosphatidic acid by PLD1. This inhibition has significant downstream consequences on multiple signaling pathways.

Inhibition of Cancer Cell Invasion and the Wnt/β-catenin Pathway

Elevated PLD1 expression and activity are observed in various cancers and are associated with increased cell migration and invasion. This compound has been shown to markedly reduce the migration of breast cancer cell lines. One of the key mechanisms underlying this effect is the modulation of the Wnt/β-catenin signaling pathway.

PLD1 is a transcriptional target of the β-catenin/T-cell factor (TCF) complex, and it also positively reinforces this pathway, creating a feedback loop that promotes tumorigenesis. Inhibition of PLD1 by this compound disrupts this feedback loop. Specifically, PLD1 inhibition has been shown to down-regulate the expression of β-catenin at a post-transcriptional level. This leads to a reduction in the nuclear accumulation of β-catenin and subsequent decreased transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation and survival.

Modulation of Inflammasome Activation

This compound has also been identified as an inhibitor of inflammasome activation. The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Studies in bone marrow-derived macrophages (BMDMs) have shown that this compound significantly blocks IL-1β production and caspase-1 activation. Interestingly, this effect appears to be independent of its PLD1 inhibitory activity. This compound does not affect upstream signaling events such as the activation of MAPK, Akt, or NF-κB, nor does it impact NLRP3 expression, mitochondrial ROS generation, or calcium mobilization. Instead, it appears to indirectly inhibit caspase-1 activity downstream of ASC oligomerization. This suggests a novel mechanism of action for this compound in modulating inflammatory responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of this compound.

Transwell Migration Assay

This assay is used to evaluate the effect of this compound on cancer cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

24-well plates

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Chemoattractant (e.g., medium with 10% FBS)

-

This compound

-

Cells (e.g., MDA-MB-231 breast cancer cells)

-

Cotton swabs

-

Fixing solution (e.g., 5% glutaraldehyde)

-

Staining solution (e.g., 0.2% crystal violet in 2% ethanol)

-

Microscope

Procedure:

-

Culture cells to 80-90% confluency.

-

Starve cells in serum-free medium for 24 hours prior to the assay.

-

Add 600 µL of chemoattractant medium to the lower chamber of the 24-well plate.

-

Add the transwell insert to the well, ensuring no air bubbles are trapped.

-

Detach and resuspend the starved cells in serum-free medium. Adjust the cell concentration to 1 x 105 cells/mL.

-

In the cell suspension, add this compound at the desired concentrations (a vehicle control should be included).

-

Gently add 100 µL of the cell suspension (containing 1 x 104 cells) to the upper chamber of the transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (e.g., 2.5-24 hours).

-

After incubation, carefully remove the transwell inserts.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with the fixing solution for 10 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the membrane to dry completely.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Quantify the results by comparing the number of migrated cells in the this compound-treated groups to the vehicle control.

Caspase-1 Activity Assay

This assay measures the effect of this compound on caspase-1 activity in cell culture supernatants.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

96-well plates

-

LPS (Lipopolysaccharide)

-

Nigericin or ATP

-

This compound

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a positive control

-

Caspase-1 activity assay kit (e.g., colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Seed BMDMs in a 96-well plate at an appropriate density (e.g., 2.5 x 104 cells/well) and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

-

During the last 30 minutes of LPS priming, add this compound at desired concentrations to the appropriate wells.

-

Induce inflammasome activation by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

-

After incubation, carefully collect the cell culture supernatants.

-

Measure caspase-1 activity in the supernatants according to the manufacturer's instructions for the chosen caspase-1 activity assay kit. This typically involves adding a specific caspase-1 substrate (e.g., Ac-YVAD-pNA) and measuring the resulting colorimetric or fluorescent signal with a microplate reader.

-

Include a positive control for inhibition using a known caspase-1 inhibitor.

-

Calculate the percentage of caspase-1 activity relative to the untreated (but stimulated) control.

Conclusion

This compound is a powerful pharmacological tool for elucidating the complex roles of PLD1 in cellular signaling. Its ability to selectively inhibit PLD1 provides a means to dissect the downstream consequences of this inhibition, particularly in the context of cancer cell motility and the Wnt/β-catenin pathway. Furthermore, its unexpected role in modulating inflammasome activation, potentially through a PLD1-independent mechanism, opens new avenues for research into its therapeutic potential in inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target PLD1- and inflammasome-mediated signaling pathways.

References

VU0155069: A Technical Guide to a Selective Chemical Probe for Phospholipase D1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0155069, a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1). This document details its biochemical activity, cellular effects, and the experimental protocols necessary for its use as a chemical probe to investigate the physiological and pathological roles of PLD1.

Introduction to this compound and PLD1

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline. In mammals, two primary isoforms, PLD1 and PLD2, have been identified, playing roles in a myriad of cellular processes including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1] Dysregulation of PLD activity has been implicated in various diseases, making its isoforms attractive therapeutic targets.

This compound has emerged as a valuable chemical tool for dissecting the specific functions of PLD1. Its selectivity over PLD2 allows for the precise interrogation of PLD1-mediated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity as a PLD1 inhibitor.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Fold Selectivity (PLD2/PLD1) | Reference |

| PLD1 | 46 | ~20 | [1] |

| PLD2 | 933 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |

| MDA-MB-231, 4T1, PMT | Transwell Migration | 0.2 µM | Selective inhibition of PLD1 and reduced cell migration | [1] |

| MDA-MB-231, 4T1, PMT | Transwell Migration | 20 µM | Inhibition of both PLD1 and PLD2 | [1] |

| MCF-7 | [3H]PtdBut Production | 0.5 µM | Significant inhibition of (R)-DOI-induced PLD activity | |

| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10 µM | Blocked IL-1β production and caspase-1 activation |

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental application of this compound, the following diagrams are provided in the DOT language for Graphviz.

Simplified PLD1 Signaling Pathway

This diagram illustrates the central role of PLD1 in signal transduction, highlighting its key upstream activators and a major downstream effector pathway.

References

The PLD1 Inhibitor VU0155069: A Technical Review for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0155069 is a potent and selective small-molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes that are central to cancer progression.[1] As a member of the phospholipase superfamily, PLD1 catalyzes the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA), a key signaling lipid involved in cell growth, proliferation, survival, and migration. Dysregulation of PLD1 activity has been observed in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of cancer research, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Quantitative Data Summary

The following tables provide a structured summary of the inhibitory activity of this compound and its effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against PLD Isoforms

| Target | Assay Type | IC50 (nM) | Selectivity (over PLD2) | Reference |

| PLD1 | In vitro | 46 | ~20-fold | [1] |

| PLD2 | In vitro | 933 | - | [1] |

| PLD1 | Cellular | 110 | ~100-fold | [1] |

| PLD2 | Cellular | 1800 | - | [1] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration(s) | Observed Effects | Reference |

| MDA-MB-231 | Breast Cancer | Invasion | 0.2 µM - 20 µM | Inhibition of invasive migration | |

| 4T1 | Breast Cancer (murine) | Invasion | 0.2 µM - 20 µM | Inhibition of invasive migration | |

| PMT | Breast Cancer (murine) | Invasion | 0.2 µM - 20 µM | Inhibition of invasive migration | |

| MCF-7 | Breast Cancer | [3H]PtdBut production | 0.5 µM | Significant inhibition of (R)-DOI-induced [3H]PtdBut production | |

| Various Glioma Cell Lines | Glioma | Migration and Proliferation | 1 µM | Inhibition of migration and proliferation | |

| Colorectal Cancer Cells | Colorectal Cancer | Wnt/β-catenin signaling | 10 µM | Suppression of Wnt/β-catenin signaling |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the selective inhibition of PLD1, thereby modulating downstream signaling pathways critical for tumor progression.

Inhibition of Cell Invasion and Metastasis

A key mechanism of action for this compound is its ability to block tumor cell invasion. PLD1 activity is linked to the release of extracellular proteases like matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a critical step in invasion and metastasis.

Modulation of Key Oncogenic Signaling Pathways

Recent studies have elucidated the crosstalk between PLD1 and other critical oncogenic pathways, including Wnt/β-catenin and PI3K/Akt signaling. In colorectal cancer, inhibition of PLD1 by this compound has been shown to suppress the Wnt/β-catenin pathway. This is achieved through the upregulation of ICAT (inhibitor of β-catenin and T-cell factor), a negative regulator of Wnt signaling. This action is mediated through the PI3K/Akt-TopBP1-E2F1 signaling axis.

Role in the Tumor Microenvironment

PLD1 activity within the tumor microenvironment is crucial for tumor progression, particularly in angiogenesis and metastasis. PLD1 deficiency has been shown to impair endothelial cell signaling and platelet-tumor cell interactions. Specifically, PLD1 is involved in VEGF-mediated activation of AKT and p38 MAPK signaling pathways in endothelial cells, which are essential for integrin-dependent cell adhesion and migration during angiogenesis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

In Vitro PLD1 Inhibition Assay

-

Objective: To determine the in vitro IC50 of this compound against PLD1.

-

Methodology:

-

Recombinant human PLD1 is used as the enzyme source.

-

A fluorescent or radiolabeled phosphatidylcholine substrate is utilized.

-

The assay is performed in a buffer containing appropriate cofactors (e.g., PIP2, Arf).

-

This compound is serially diluted and incubated with the enzyme and substrate.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated, and the product (phosphatidic acid or a labeled derivative) is quantified using a suitable detection method (e.g., fluorescence plate reader, scintillation counting).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular PLD Activity Assay

-

Objective: To measure the inhibitory effect of this compound on PLD activity in intact cells.

-

Methodology:

-

Cancer cells (e.g., MCF-7) are seeded in culture plates and grown to a suitable confluency.

-

Cells are pre-labeled with a radioactive lipid precursor, such as [3H]palmitic acid or [14C]oleic acid, for several hours to incorporate the label into cellular phospholipids.

-

Cells are washed and then pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

PLD activity is stimulated with an agonist (e.g., phorbol 12-myristate 13-acetate (PMA) or a G-protein coupled receptor agonist like (R)-DOI) in the presence of a primary alcohol (e.g., 1-butanol or ethanol). PLD preferentially catalyzes a transphosphatidylation reaction in the presence of a primary alcohol, generating a stable phosphatidylalcohol product (e.g., phosphatidylbutanol).

-

After stimulation, the reaction is stopped, and lipids are extracted from the cells.

-

The lipids are separated by thin-layer chromatography (TLC).

-

The amount of radiolabeled phosphatidylalcohol is quantified by autoradiography or scintillation counting.

-

IC50 values are determined from the dose-response curve.

-

Transwell Invasion Assay

-

Objective: To assess the effect of this compound on the invasive capacity of cancer cells.

-

Methodology:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size) are coated with a layer of extracellular matrix (e.g., Matrigel) to simulate a basement membrane.

-

Cancer cells (e.g., MDA-MB-231) are serum-starved for several hours.

-

The cells are resuspended in serum-free media containing various concentrations of this compound or vehicle control and seeded into the upper chamber of the Transwell inserts.

-

The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS) or a specific growth factor.

-

The plates are incubated for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

The invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or DAPI).

-

The number of invading cells is quantified by counting the stained cells in several microscopic fields. The results are typically expressed as a percentage of the control.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

A suspension of human cancer cells (e.g., from a colorectal cancer patient-derived xenograft) is injected subcutaneously or orthotopically into the mice.

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed (e.g., by histology or western blotting).

-

The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

-

Conclusion and Future Directions

This compound has emerged as a valuable research tool for elucidating the role of PLD1 in cancer. Its high selectivity and potent inhibitory activity have enabled researchers to probe the intricate signaling networks governed by this enzyme. The current body of evidence strongly suggests that PLD1 is a critical node in cancer cell invasion, metastasis, and the modulation of the tumor microenvironment. The ability of this compound to suppress key oncogenic pathways such as Wnt/β-catenin and PI3K/Akt further underscores the therapeutic potential of targeting PLD1.

Future research should focus on expanding the evaluation of this compound across a broader range of cancer types and in more complex preclinical models, such as patient-derived xenografts and humanized mouse models, to better predict its clinical efficacy. Further investigation into the downstream effectors of PLD1 and the potential for combination therapies with existing cancer treatments will be crucial in translating the promising preclinical findings of this compound into novel therapeutic strategies for cancer patients.

References

Methodological & Application

Application Notes and Protocols for VU0155069 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in various cellular processes, including membrane trafficking, cytoskeletal organization, and cell migration.[1] Consequently, this compound has been utilized as a chemical probe to investigate the role of PLD1 in cancer cell invasion.[1] Furthermore, recent studies have unveiled a secondary, PLD1-independent activity of this compound as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[2][3] This dual activity makes this compound a valuable tool for studying cellular signaling pathways in both oncology and immunology.